![molecular formula C20H16N2O2S B6581061 N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207040-88-7](/img/structure/B6581061.png)
N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
“N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and heterocyclic rings, including a furan ring, a phenyl ring, a pyrrole ring, and a thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the furan ring could be introduced via a Paal-Knorr synthesis . The phenyl ring could be introduced via a Friedel-Crafts acylation . The pyrrole ring could be synthesized via a Knorr pyrrole synthesis . The thiophene ring could be synthesized via a Gewald reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The furan, pyrrole, and thiophene rings all contain heteroatoms (oxygen, nitrogen, and sulfur, respectively), which can participate in various types of bonding and interactions .Chemical Reactions Analysis
This compound, with its multiple reactive sites, could participate in a variety of chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution or nucleophilic aromatic substitution . The pyrrole ring, being an aromatic amine, could undergo reactions typical of amines, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms would likely make it polar and capable of participating in hydrogen bonding .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. In particular, they exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored novel furan-based antibacterial agents to combat microbial resistance. The furan nucleus plays a crucial role in designing effective and secure antimicrobial agents.
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors . Their unique properties make them valuable for protecting metals and preventing corrosion in various environments.
Organic Semiconductors
Thiophene-containing molecules contribute significantly to the development of organic semiconductors. These compounds play a role in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Medicinal Applications
Furan derivatives, including our compound of interest, have a wide range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties. Additionally, furans exhibit potential as anticancer agents .
Nitrofurantoin Analogues
In recent research, nitrofurantoin analogues containing furan scaffolds were synthesized. These compounds showed promise as potential anticancer agents by targeting the epidermal growth factor receptor (EGFR) .
Pyrazole Derivatives
Pyrazoles, which contain a furan moiety, play a crucial role in medicinal chemistry. They exhibit diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antioxidant effects .
Mechanism of Action
Target of Action
The primary target of F3398-4955 is the GATA family proteins . These proteins play a crucial role in cell differentiation and development, particularly in the hematopoietic system .
Mode of Action
F3398-4955 acts as an inhibitor of the DNA-binding activity of GATA3 and other members of the GATA family . It interferes with the interaction between GATA3 and SOX4 . This interaction is essential for the transcriptional regulation of genes involved in cell differentiation and development .
Biochemical Pathways
The inhibition of GATA3 by F3398-4955 affects the Th2 cell differentiation pathway . GATA3 is a key regulator of Th2 cell differentiation, and its inhibition leads to a significant suppression of this process . , indicating its selective action on the Th2 pathway.
Result of Action
The result of F3398-4955’s action is the suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines , which are involved in immune responses, particularly in allergic reactions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-20(21-13-16-9-6-12-24-16)19-18(22-10-4-5-11-22)17(14-25-19)15-7-2-1-3-8-15/h1-12,14H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTACFLGLIASWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |
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